molecular formula C22H20F3N3O4 B11503302 N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide

Cat. No.: B11503302
M. Wt: 447.4 g/mol
InChI Key: KQGBIKZOMNKLOD-UHFFFAOYSA-N
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Description

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole scaffold, introduction of the furan-2-ylmethyl group, and subsequent functionalization to introduce the pyridine-3-carboxamide moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the furan ring, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By binding to EGFR, the compound inhibits its activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of downstream signaling cascades that promote cell survival and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific binding properties and biological activity. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C22H20F3N3O4

Molecular Weight

447.4 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H20F3N3O4/c1-20(2)9-15-17(16(29)10-20)21(22(23,24)25,27-18(30)13-5-3-7-26-11-13)19(31)28(15)12-14-6-4-8-32-14/h3-8,11H,9-10,12H2,1-2H3,(H,27,30)

InChI Key

KQGBIKZOMNKLOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CN=CC=C4)C

Origin of Product

United States

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